[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol
Description
Historical Context of Pyrazole and Pyrrolidine Scaffolds in Medicinal Chemistry
The pyrrolidine scaffold has been a cornerstone of drug design since the mid-20th century, valued for its saturated five-membered ring structure that provides sp³-hybridized carbons and pseudorotational flexibility. This non-planar geometry enables optimal three-dimensional coverage of pharmacological targets, a feature leveraged in neuromodulators like nicotine and antiviral agents such as protease inhibitors. Concurrently, pyrazole derivatives emerged as critical pharmacophores due to their hydrogen-bonding capabilities and metabolic stability. Early applications included non-steroidal anti-inflammatory drugs (NSAIDs), with modern iterations expanding into kinase inhibition and epigenetic modulation.
The convergence of these scaffolds began in the early 2000s, driven by the need for compounds that combine the conformational adaptability of pyrrolidine with the directed interactions of pyrazole. For example, crizotinib—a pyrazole-pyrrolidine hybrid—revolutionized ALK-positive lung cancer treatment by demonstrating how stereoelectronic tuning could enhance target specificity.
Research Evolution of Pyrazole-Pyrrolidine Hybrid Compounds
The structural synergy between pyrazole and pyrrolidine has been systematically explored through structure-activity relationship (SAR) studies. Key advancements include:
Table 1: Impact of Pyrazole Substituents on Inhibitory Activity in Pyrrolidine Hybrids
Modifications at the pyrazole C4 position, such as 1,3-dimethyl substitution, have proven critical for optimizing hydrophobic interactions within enzyme active sites. In influenza neuraminidase inhibitors, this substitution enhanced binding via π-stacking with Glu119 while maintaining water solubility. Similarly, stereochemical control of the pyrrolidine C2 hydroxymethyl group (R-configuration) improved target engagement in epigenetic regulators by 3-fold compared to S-enantiomers.
Significance of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol in Current Research Landscape
This compound exemplifies third-generation hybrid design, where stereochemical precision and substituent engineering are leveraged to address off-target effects. The (2R) configuration directs the hydroxymethyl group into solvent-exposed regions, reducing steric clashes while preserving hydrogen-bond donor capacity. Meanwhile, the 1,3-dimethylpyrazole moiety occupies hydrophobic subpockets in targets like lysine-specific demethylase 1 (LSD1), as evidenced by crystallographic studies showing van der Waals contacts with Phe562 and Tyr432.
Recent synthetic routes employ asymmetric catalysis to install the C2 stereocenter, achieving enantiomeric excess >98% via Noyori hydrogenation of ketone intermediates. Computational models further predict that the dimethylpyrazole’s dipole moment (≈2.1 D) complements electrostatic potentials in enzyme active sites, enabling charge-transfer interactions absent in simpler pyrrolidine derivatives.
Key Research Objectives and Investigative Scope
Current investigations prioritize three axes:
- Synthetic Methodology : Developing one-pot cyclization strategies to integrate pyrrolidine and pyrazole rings while minimizing racemization.
- Target Diversification : Expanding applications beyond epigenetic regulation to include G protein-coupled receptors (GPCRs) and ion channels.
- Conformational Analysis : Using dynamic NMR and X-ray crystallography to correlate puckering modes of the pyrrolidine ring with bioactivity.
Ongoing work also explores pro-drug derivatization of the hydroxymethyl group to enhance blood-brain barrier permeability, a critical step for central nervous system (CNS) drug development.
Properties
IUPAC Name |
[(2R)-5-(1,3-dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-9(5-13(2)12-7)10-4-3-8(6-14)11-10/h5,8,10-11,14H,3-4,6H2,1-2H3/t8-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQANRUSTELOLCX-HNHGDDPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CCC(N2)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C2CC[C@@H](N2)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Dimethylpyrazole Moiety: The dimethylpyrazole group is introduced via nucleophilic substitution reactions, where a suitable pyrazole derivative reacts with the pyrrolidine intermediate.
Final Functionalization: The hydroxyl group is introduced through reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrrolidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol suggests several potential applications:
- Antidepressant Activity : Research indicates that derivatives of pyrazole compounds exhibit antidepressant-like effects. The structural features of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol may contribute to serotonin and norepinephrine reuptake inhibition, making it a candidate for further studies in treating depression .
- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms in preclinical models. The modulation of neurotransmitter systems could be a mechanism through which this compound exerts anxiolytic effects .
- Neuroprotective Properties : Some studies suggest that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Therapeutic Uses
The therapeutic potential of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol extends to several areas:
- Pain Management : Given the analgesic properties observed in related compounds, this compound may be investigated for its efficacy in pain management protocols .
- Cognitive Enhancement : There is emerging interest in the cognitive-enhancing effects of pyrazole derivatives, particularly in enhancing memory and learning processes, which could have implications for treating conditions like Alzheimer's disease .
- Anticancer Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol might be explored for its potential as an anticancer agent .
Case Studies
Several case studies highlight the applications of similar compounds:
Mechanism of Action
The mechanism of action of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a) Pyrazole-Pyrimidine Hybrids (): Compounds like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (Compound 4 in ) share a pyrazole core but incorporate pyrimidine rings instead of pyrrolidine. The dimethylpyrazole substituent in both compounds enhances steric bulk, but the hydroxymethyl group in the target may improve aqueous solubility compared to pyrimidine derivatives .
b) Dihydropyrazole-Thiazolidinone Derivatives (): Compounds such as 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones feature partially saturated pyrazole rings fused to thiazolidinones. The dihydropyrazole moiety introduces partial unsaturation, which may alter metabolic stability compared to fully saturated pyrrolidine. The thioxothiazolidinone group in these derivatives adds hydrogen-bond acceptor sites, contrasting with the hydroxymethyl group in the target compound, which acts as a hydrogen-bond donor .
c) Heteroaromatic Methanol Derivatives (): Compounds like 4-amino-pyridin-3-yl-methanol and dopamine receptor ligands (e.g., L 745,870) highlight the role of hydroxyl groups in bioactivity. The (2R)-configuration in the target compound may mimic stereochemical preferences seen in ligands like L 745,870, where chirality dictates receptor-binding affinity.
Research Findings and Implications
- Stereochemical Influence : The (2R)-configuration may confer selective binding to chiral targets, akin to dopamine receptor ligands (e.g., L 745,870’s piperazine moiety ).
- Ring Flexibility : The pyrrolidine core could improve bioavailability compared to rigid pyrimidine hybrids but may reduce thermal stability.
Biological Activity
[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol is a chiral compound characterized by its unique structure, which includes a pyrrolidine ring and a dimethylpyrazole moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
- CAS Number : 2137418-66-5
The presence of the hydroxyl group and the chiral center in the pyrrolidine ring enhances the compound's ability to interact with biological targets.
The biological activity of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol is primarily attributed to its interactions with various enzymes and receptors. The functional groups within the molecule facilitate hydrogen bonding and other interactions, influencing several biological pathways.
Antimicrobial Activity
Research has indicated that compounds similar to [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of pyrrolidine demonstrate activity against a range of bacterial pathogens, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| DMBPO (related compound) | E. coli | 187 µg/ml |
| DMBPO | Klebsiella pneumoniae | 220 µg/ml |
| DMBPO | Staphylococcus aureus | >1000 µg/ml |
| DMBPO | Bacillus subtilis | 850 µg/ml |
| DMBPO | Aspergillus niger | 1 µg/ml |
Anti-inflammatory Properties
Preliminary studies suggest that compounds with similar structural features may possess anti-inflammatory properties. The interaction of these compounds with inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Study on Enzyme Interactions : A recent investigation focused on the enzyme inhibition capabilities of pyrrolidine derivatives, including those similar to [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol. The study found that certain modifications led to enhanced selectivity for specific kinases, indicating potential applications in targeted therapy .
- Antimicrobial Screening : In a systematic screening for antimicrobial activity, various derivatives were tested against a panel of ESKAPE pathogens, which are known for their antibiotic resistance. The results demonstrated promising activity against multiple strains, underscoring the potential of these compounds in combating resistant infections .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the stereochemistry and functional groups in determining the biological activity of pyrrolidine derivatives. Variations in these parameters can significantly influence their interaction with biological targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of pyrrolidine precursors with 1,3-dimethylpyrazole derivatives under reflux conditions in ethanol/acetic acid. For example, hydrazine derivatives can react with diketones or ketoesters to form pyrazole rings .
- Step 2 : Stereoselective reduction or hydroxylation to introduce the methanol group at the (2R)-position. Chiral catalysts or enzymatic resolution may ensure enantiopurity .
- Key Reagents : Ethanol, glacial acetic acid, phenylhydrazine, and chiral auxiliaries (if applicable).
- Validation : Intermediate characterization via H/C NMR, IR, and mass spectrometry .
Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Stoe IPDS-II diffractometer) .
- 2D NMR : NOESY or ROESY experiments to assess spatial proximity of protons, confirming the (2R) configuration .
- Chiral HPLC : Compare retention times with enantiomeric standards .
Q. What analytical techniques are critical for purity assessment?
- Techniques :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification .
- Karl Fischer Titration : Determine moisture content (<0.5%) to avoid hydrolysis .
- Elemental Analysis : Verify C, H, N composition against theoretical values .
Advanced Research Questions
Q. How can enantiopure synthesis of this compound be optimized for scale-up?
- Methodology :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) for stereocontrol during pyrrolidine ring formation .
- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to maximize yield and ee% .
- Process Optimization : Monitor reaction kinetics (e.g., in situ FTIR) to adjust temperature/pH for minimal byproduct formation .
Q. What computational approaches predict the compound’s biological interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with targets (e.g., enzymes, receptors) .
- MD Simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes under physiological conditions .
- QSAR : Correlate structural features (e.g., pyrazole substitution, stereochemistry) with activity using datasets from analogous compounds .
Q. How do structural modifications influence its pharmacokinetic properties?
- Experimental Design :
- LogP Measurement : Shake-flask method to assess hydrophobicity and membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
- SAR Studies : Introduce substituents (e.g., halogenation on pyrazole) and compare solubility/bioactivity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Data Reconciliation :
- Temperature-Dependent NMR : Probe conformational flexibility in solution vs. rigid crystal lattice .
- DFT Calculations : Optimize gas-phase and solvent-phase geometries (Gaussian 09) to align with experimental data .
- Multi-Technique Validation : Cross-reference X-ray, NMR, and IR data to identify artifacts (e.g., solvent inclusion in crystals) .
Q. How is the compound’s stability under varying pH/temperature conditions evaluated?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
